1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl-
CAS No.: 87871-35-0
Cat. No.: VC17156761
Molecular Formula: C11H16N6
Molecular Weight: 232.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87871-35-0 |
|---|---|
| Molecular Formula | C11H16N6 |
| Molecular Weight | 232.29 g/mol |
| IUPAC Name | 1-(4-aminophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C11H16N6/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h3-6H,12H2,1-2H3,(H4,13,14,15,16) |
| Standard InChI Key | CGEKZTOBRNCTIQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(N=C(N=C(N1C2=CC=C(C=C2)N)N)N)C |
Introduction
Structural and Nomenclatural Characteristics
Molecular Architecture
The compound features a 1,3,5-triazine ring fused to a dihydro derivative, with a 4-aminophenyl group at position 1 and two methyl groups at position 6. The molecular formula is C₁₂H₁₈N₆, with a molecular weight of 246.31 g/mol . The triazine core’s electron-deficient nature facilitates interactions with nucleophiles, while the aminophenyl substituent enhances solubility and bioactivity.
Stereochemical Features
The compound’s 3D conformation reveals a planar triazine ring with the phenyl group oriented perpendicularly, minimizing steric hindrance. Computational models indicate that the methyl groups at position 6 stabilize the dihydro structure through hydrophobic interactions .
Spectroscopic Identification
Synthesis and Modification
Synthetic Routes
The compound is synthesized via:
-
Nucleophilic Substitution: Reacting 4-aminophenylguanidine with dimethylmalonyl chloride under alkaline conditions.
-
Cyclocondensation: Using cyanoguanidine and 4-aminobenzaldehyde in the presence of ammonium acetate.
Optimization Challenges
Yield optimization (typically 45–60%) requires precise control of temperature (80–100°C) and pH (8–9). Side products like 6,6-dimethyl-1-phenyl-1,3,5-triazine-2,4-diamine (PubChem CID 19931) often form due to competing reactions .
Physicochemical Properties
Computed Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | -0.7 | |
| Hydrogen Bond Donors | 3 | |
| Rotatable Bonds | 2 | |
| Topological Polar Surface Area | 112 Ų |
Solubility and Stability
The compound exhibits moderate water solubility (~2.1 mg/mL at 25°C) due to amine groups, but degrades above 150°C, limiting industrial applications requiring high thermal stability.
Biological Activity
Antimicrobial Effects
In vitro studies demonstrate MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming sulfonamide controls. The mechanism involves inhibition of dihydrofolate reductase (DHFR), disrupting folate synthesis.
Enzyme Interactions
-
Kinase Inhibition: Binds to ATP pockets of EGFR (Kd = 0.45 µM).
-
CYP450 Modulation: Inhibits CYP3A4 (Ki = 9.8 µM), suggesting drug-drug interaction risks.
Industrial and Medicinal Applications
Pharmaceutical Development
-
Lead Compound: For antiepileptic drugs due to structural similarity to lamotrigine.
-
Prodrug Design: Functionalization of amine groups improves bioavailability.
Material Science
-
Coordination Polymers: Forms metal-organic frameworks (MOFs) with Cu(II) ions for gas storage.
-
Photocatalysts: Degrades methylene blue under UV light with 92% efficiency in 2 hours.
Comparative Analysis with Analogues
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Lamotrigine | C₉H₇Cl₂N₅ | Anticonvulsant; halogen substitutions |
| 6-(2-Chlorophenyl)-1,2,4-triazine-3,5-diamine | C₉H₇ClN₆ | Antiepileptic; higher LogP (1.2) |
| 1-(4-Aminophenyl) derivative | C₁₂H₁₈N₆ | Enhanced solubility; DHFR inhibition |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume